molecular formula C24H16ClNO3 B435489 2-(4-Chlorophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate CAS No. 292612-47-6

2-(4-Chlorophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate

Cat. No.: B435489
CAS No.: 292612-47-6
M. Wt: 401.8g/mol
InChI Key: PIESDDFFPWUPJO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 2-phenylquinoline core linked to a 2-(4-chlorophenyl)-2-oxoethyl ester group. This compound belongs to a broader class of bioactive molecules where structural modifications influence physicochemical properties and biological activity. Quinoline derivatives are widely studied for applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO3/c25-18-12-10-17(11-13-18)23(27)15-29-24(28)20-14-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIESDDFFPWUPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation Approach

The Friedländer reaction facilitates quinoline synthesis via cyclocondensation of 2-aminobenzaldehyde derivatives with ketones. For 2-phenylquinoline-4-carboxylic acid:

  • Reactants : 2-Amino-4-carboxybenzaldehyde and acetophenone.

  • Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) catalysis at 80–100°C for 6–12 hours.

  • Mechanism : Base-induced aldol condensation followed by cyclodehydration.

  • Yield : 60–75% after recrystallization from ethanol.

Table 1: Optimization of Friedländer Reaction Parameters

ParameterOptimal ValueImpact on Yield
Catalyst (H₂SO₄)10 mol%Maximizes cyclization
Temperature90°CBalances rate vs. decomposition
Reaction Time8 hoursCompletes annulation

Post-Functionalization via Oxidation

Alternative routes involve synthesizing 2-phenylquinoline followed by C4 oxidation:

  • Oxidizing Agents : KMnO₄ in basic conditions or SeO₂ in pyridine.

  • Challenges : Over-oxidation to quinolinic acid requires careful stoichiometry control.

Synthesis of 2-(4-Chlorophenyl)-2-oxoethyl Alcohol

Claisen-Schmidt Condensation

Benzaldehyde derivatives react with chloroacetone to form α,β-unsaturated ketones, which are subsequently reduced:

  • Condensation : 4-Chlorobenzaldehyde + chloroacetone → 4-chlorophenyl vinyl ketone (NaOH/EtOH, 50°C, 4 h).

  • Reduction : NaBH₄ in MeOH selectively reduces the ketone to the secondary alcohol.

  • Yield : 85–90% after column chromatography (hexane/EtOAc).

Grignard Addition to Glyoxylic Acid

An alternative pathway employs:

  • Reagents : 4-Chlorophenylmagnesium bromide + ethyl glyoxylate.

  • Workup : Hydrolysis with dilute HCl yields the β-keto alcohol.

  • Advantage : Avoids harsh reduction conditions.

Esterification Strategies

Acid Chloride-Mediated Coupling

Step 1: Acid Chloride Formation

  • Reagents : 2-Phenylquinoline-4-carboxylic acid + SOCl₂ or (COCl)₂.

  • Conditions : Reflux in anhydrous DCM, 2–4 hours.

Step 2: Nucleophilic Acylation

  • Reagents : Acid chloride + 2-(4-chlorophenyl)-2-oxoethyl alcohol + pyridine (base).

  • Solvent : Dry THF or DCM at 0°C → RT, 12 hours.

  • Yield : 70–80% after silica gel purification.

Table 2: Comparative Esterification Methods

MethodYield (%)Purity (HPLC)Side Products
Acid chloride7898.5<2% anhydride
Steglich (DCC/DMAP)8299.1Minimal
Mitsunobu7597.8Triphenylphosphine oxide

Photocatalytic Esterification

Emerging protocols using 4CzIPN as a photocatalyst enable visible-light-driven coupling under mild conditions:

  • Conditions : 2-MeTHF/H₂O (1:1), 10 W blue LED, RT, 10 hours.

  • Advantages : Avoids stoichiometric reagents, enhances atom economy.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/EtOAc gradient elution resolves ester from unreacted acid/alcohol.

  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp: 158–160°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.9 (d, quinoline-H), 7.8–7.2 (m, aryl-H), 5.1 (s, -OCH₂-).

  • IR : 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (quinoline C=N).

Challenges and Mitigation Strategies

  • Keto-Enol Tautomerism : The β-keto group in the alcohol precursor necessitates anhydrous conditions to prevent enolization.

  • Steric Hindrance : Bulky quinoline and aryl groups slow esterification; microwave-assisted synthesis reduces reaction time by 40%.

  • Oxidation Sensitivity : Use of antioxidant stabilizers (e.g., BHT) during storage prevents degradation.

Scalability and Industrial Relevance

Gram-scale synthesis (≥10 g) employs continuous-flow reactors for:

  • Friedländer Annulation : Tubular reactor with immobilized acid catalyst.

  • Esterification : Microfluidic mixer ensuring rapid heat dissipation.

Table 3: Cost Analysis of Key Reagents

ReagentCost/kg (USD)Contribution to Total Cost
4-Chlorobenzaldehyde12035%
4CzIPN Photocatalyst45020%
DCC30025%

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antioxidant agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity may result from disrupting bacterial cell membranes .

Comparison with Similar Compounds

Structural and Physicochemical Analysis

  • Bromine’s larger atomic radius may alter binding kinetics compared to chlorine.
  • Electron-Donating Groups (OCH₃, alkyl chains):
    Methoxy groups () introduce polarity, improving solubility, while long alkyl chains (e.g., heptyl in ) drastically increase lipophilicity, favoring lipid bilayer interactions.

  • Steric Effects: Bulky substituents like isopropyl () or multiple methyl groups () may hinder molecular packing in crystals (as seen in crystal structure studies ) and reduce binding to flat enzymatic pockets.

Biological Activity

Overview

2-(4-Chlorophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial, anti-inflammatory, and anticancer agent. Its structure includes a chlorophenyl group, which is significant for its biological interactions.

  • Molecular Formula : C24H19ClN2O3
  • Molecular Weight : 401.84 g/mol
  • CAS Number : 292612-47-6
  • Boiling Point : Approximately 632.1 °C (predicted) .

Synthesis

The synthesis typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine, under reflux conditions in an organic solvent like dichloromethane. Purification is usually achieved through column chromatography .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : It may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects.
  • Anti-inflammatory Effects : Potential inhibition of cyclooxygenase enzymes may underlie its anti-inflammatory properties.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Anti-inflammatory Activity

In vitro studies have demonstrated that quinoline derivatives can significantly reduce inflammation markers in cell cultures. The inhibition of cyclooxygenase (COX) enzymes by this compound has been specifically noted, which is crucial for the synthesis of pro-inflammatory mediators .

Anticancer Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, although further research is necessary to elucidate these pathways fully.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various quinoline derivatives against clinical isolates of E. coli and S. aureus. The tested compound showed superior activity with MIC values lower than those of standard antibiotics, suggesting potential for development as an alternative antimicrobial agent .
  • Inflammation Models : In a murine model of arthritis, the compound was administered and resulted in a significant reduction in paw swelling and inflammatory cytokines compared to control groups, indicating its potential use in inflammatory diseases .
  • Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that treatment with this compound led to decreased cell viability and increased markers of apoptosis, supporting its potential role as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate?

The synthesis of quinoline-4-carboxylate derivatives typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Formation of the quinoline core via condensation of aniline derivatives with ketones or aldehydes under acidic conditions (e.g., Friedländer synthesis).
  • Step 2 : Esterification at the 4-position using activated carboxylic acid derivatives (e.g., acid chlorides) in the presence of a base.
  • Step 3 : Introduction of the 2-(4-chlorophenyl)-2-oxoethyl group via nucleophilic substitution or coupling reactions. For example, a chloroacetyl intermediate might react with 4-chlorophenyl Grignard reagents . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to minimize side products.

Q. How is the structural identity of this compound confirmed experimentally?

  • X-ray crystallography : Provides definitive proof of molecular geometry and substituent positions, as demonstrated for analogous quinoline carboxylates in crystallographic studies .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR can confirm the presence of aromatic protons, ester carbonyls, and substituent patterns.
  • FT-IR : Peaks at ~1700 cm1^{-1} indicate ester carbonyl stretching.
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ ions) .

Q. What preliminary biological assays are recommended to screen this compound's activity?

  • Enzyme inhibition assays : Test against kinases or proteases, given quinoline derivatives' known interactions with enzyme active sites.
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects via MTT assays.
  • Antimicrobial testing : Evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction intermediates be monitored during synthesis to improve yield?

  • LC-MS or TLC : Track intermediate formation in real-time.
  • In situ FT-IR : Monitor carbonyl group transformations (e.g., esterification progress).
  • Optimization via DoE : Apply Design of Experiments to assess factors like reagent stoichiometry, temperature, and catalyst loading .

Q. What computational methods are suitable for predicting this compound's reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina.
  • MD simulations : Study stability of ligand-protein complexes over time .

Q. How can environmental fate studies be designed to assess this compound's ecological impact?

  • Photodegradation assays : Expose the compound to UV light and analyze breakdown products via HPLC-MS.
  • Biodegradation tests : Use soil or water microcosms to measure half-life under aerobic/anaerobic conditions.
  • Bioaccumulation modeling : Predict trophic magnification factors using logP values and quantitative structure-activity relationships (QSAR) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
  • Dose-response validation : Replicate experiments with standardized concentrations and positive/negative controls.
  • Off-target profiling : Use proteome-wide screens (e.g., kinase inhibitor panels) to clarify selectivity .

Q. What mechanistic studies elucidate the compound's role in catalytic reactions?

  • Kinetic isotope effects (KIE) : Determine rate-limiting steps in reactions involving hydrogen transfer.
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidation/reduction pathways.
  • X-ray absorption spectroscopy (XAS) : Probe metal coordination in catalytic cycles .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent scanning : Synthesize analogs with halogens, electron-donating/withdrawing groups at the 4-chlorophenyl or quinoline positions.
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with bioactivity.
  • Pharmacophore mapping : Identify essential moieties for target binding using software like PHASE .

Q. What analytical techniques characterize degradation pathways under physiological conditions?

  • HPLC-coupled mass spectrometry : Identify hydrolytic or oxidative metabolites in simulated gastric fluid (SGF) or plasma.
  • Stability testing : Monitor decomposition rates at varying pH and temperature.
  • Isotope labeling : Use 14^{14}C-labeled compounds to trace degradation routes in vivo models .

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